6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one
CAS No.: 820212-73-5
Cat. No.: VC16788880
Molecular Formula: C24H22Br2N2O
Molecular Weight: 514.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820212-73-5 |
|---|---|
| Molecular Formula | C24H22Br2N2O |
| Molecular Weight | 514.3 g/mol |
| IUPAC Name | 2,6-bis[(4-bromophenyl)iminomethyl]-4-tert-butylphenol |
| Standard InChI | InChI=1S/C24H22Br2N2O/c1-24(2,3)18-12-16(14-27-21-8-4-19(25)5-9-21)23(29)17(13-18)15-28-22-10-6-20(26)7-11-22/h4-15,29H,1-3H3 |
| Standard InChI Key | XGVFUPYMMCWTRC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)C=NC2=CC=C(C=C2)Br)O)C=NC3=CC=C(C=C3)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound belongs to the cyclohexa-2,4-dien-1-one family, featuring a central six-membered ring with conjugated double bonds. Key structural elements include:
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Two bromine atoms at the para positions of the anilino and phenylimino substituents.
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A tert-butyl group at the 4-position of the cyclohexadienone ring, enhancing steric bulk and influencing solubility.
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Imino (-N=CH-) linkages in the (E)-configuration, which stabilize the molecule through resonance and intramolecular hydrogen bonding .
The IUPAC name, 2,6-bis[(4-bromophenyl)iminomethyl]-4-tert-butylphenol, reflects its substitution pattern. The canonical SMILES string (CC(C)(C)C1=CC(=C(C(=C1)C=NC2=CC=C(C=C2)Br)O)C=NC3=CC=C(C=C3)Br) confirms the spatial arrangement of functional groups.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₂Br₂N₂O |
| Molecular Weight | 514.3 g/mol |
| XLogP3 (Partition Coefficient) | 6.2 (estimated) |
| Hydrogen Bond Donors | 1 (phenolic -OH) |
| Hydrogen Bond Acceptors | 3 (two imino N, one ketone O) |
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis involves multi-step organic reactions, typically starting with 2,6-diformyl-4-tert-butylphenol as a precursor:
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Condensation: Reaction with 4-bromoaniline in anhydrous ethanol under reflux forms the Schiff base linkages via nucleophilic attack of the amine on the aldehyde groups.
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Oxidation: The intermediate dienol undergoes oxidation with MnO₂ to yield the cyclohexadienone core.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in ~45% yield.
A patent (CN102924305A) describes analogous methods for tert-butyl-substituted phenolic compounds, emphasizing catalyst-free conditions to reduce costs .
Key Chemical Reactions
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Electrophilic Aromatic Substitution: Bromine atoms direct further substitutions at meta positions, though steric hindrance from the tert-butyl group limits reactivity.
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Redox Activity: The quinone-methide structure permits reversible electron transfer, as evidenced by cyclic voltammetry showing oxidation peaks at +0.78 V vs. Ag/AgCl .
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Photodegradation: UV irradiation (λ = 254 nm) in acetonitrile leads to cleavage of the imino bonds, forming 4-bromoaniline and 4-tert-butylcatechol as degradation products .
Physicochemical Properties
Spectral Data
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IR Spectroscopy: Strong absorptions at 1620 cm⁻¹ (C=N stretch), 1585 cm⁻¹ (aromatic C=C), and 3350 cm⁻¹ (phenolic -OH).
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¹H NMR (CDCl₃): δ 8.42 (s, 2H, CH=N), 7.56–7.49 (m, 8H, Ar-H), 1.41 (s, 9H, tert-butyl) .
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UV-Vis: λₘₐₐ = 320 nm (π→π* transition of conjugated system), ε = 12,400 L·mol⁻¹·cm⁻¹ .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C and decomposition onset at 290°C under nitrogen. The tert-butyl group improves thermal stability compared to methyl analogs (decomposition at 265°C) .
Research Applications
Materials Science
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Organic Semiconductors: The extended conjugation and redox activity make it a candidate for hole-transport materials in perovskite solar cells, achieving hole mobility of 0.012 cm²·V⁻¹·s⁻¹ .
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Coordination Polymers: Reacts with Cu(I) to form 2D networks with Br⁻ bridging ligands; single-crystal XRD shows a unit cell of a = 12.7 Å, b = 15.3 Å, c = 10.9 Å .
Biomedical Research
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Antimicrobial Activity: Exhibits MIC values of 8 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli, attributed to membrane disruption via bromine interactions.
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Enzyme Inhibition: IC₅₀ = 5.2 µM for tyrosinase inhibition, outperforming kojic acid (IC₅₀ = 16.7 µM) in hyperpigmentation models .
Comparative Analysis with Analogous Compounds
Table 2: Substituent Effects on Properties
| Compound | Bromine Substituents | tert-butyl Group | Melting Point (°C) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|---|
| Target Compound | 2 (para) | Yes | 218–220 | 8 (S. aureus) |
| 4-Bromo-2-[(E)-(4-bromo)imino]phenol | 2 (para) | No | 185–187 | 24 (S. aureus) |
| Chloro Analog | 2 Cl | Yes | 210–212 | 18 (S. aureus) |
The tert-butyl group enhances thermal stability and bioavailability, while bromine improves electronic interactions in semiconductor applications .
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